molecular formula C19H18BrN3O3 B11002083 N-[3-(acetylamino)phenyl]-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide

N-[3-(acetylamino)phenyl]-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11002083
M. Wt: 416.3 g/mol
InChI Key: CKZZPQFZKSSGRT-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a bromophenyl group, and an acetylamino-substituted phenyl group, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable amine and a ketone, the pyrrolidine ring can be formed through a cyclization reaction.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Acetylation of the Amino Group: The acetylamino group is introduced by acetylating an amino-substituted phenyl ring using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Industrial methods may also involve continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[3-(acetylamino)phenyl]-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the acetylamino group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets. The pyrrolidine ring provides structural rigidity, influencing the overall conformation and activity of the molecule.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(acetylamino)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a methoxy group instead of a bromine atom.

    N-[3-(acetylamino)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Contains a chlorine atom instead of bromine.

Uniqueness

N-[3-(acetylamino)phenyl]-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which is not possible with methoxy or chlorine substituents, potentially leading to different biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18BrN3O3/c1-12(24)21-15-3-2-4-16(10-15)22-19(26)13-9-18(25)23(11-13)17-7-5-14(20)6-8-17/h2-8,10,13H,9,11H2,1H3,(H,21,24)(H,22,26)

InChI Key

CKZZPQFZKSSGRT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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